molecular formula C8H17NO3 B1433699 H-D-MeSer(tBu)-OH CAS No. 1704955-68-9

H-D-MeSer(tBu)-OH

Cat. No.: B1433699
CAS No.: 1704955-68-9
M. Wt: 175.23 g/mol
InChI Key: DLTSMSCPUUWYDX-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-MeSer(tBu)-OH is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Chemical Kinetics and Reaction Mechanisms

H-D-MeSer(tBu)-OH, as a component of various chemical systems, has been studied for its role in reaction mechanisms and kinetics. For instance, the reaction of hydroxyl radicals (OH) with molecular hydrogen (H2) was studied in the context of understanding the kinetics behind such reactions. This research is crucial for comprehending various chemical processes and mechanisms, particularly those involving hydroxyl radicals and their reactions with other molecules like H2. The accurate measurement of reaction rate constants and understanding of the underlying kinetics provides foundational knowledge for broader applications in chemistry and related fields (Lam, Davidson, & Hanson, 2013).

Applications in Electrochemical Interfaces and Energy Production

This compound's relevance extends to the field of electrochemistry, particularly in the development and understanding of electrochemical interfaces. Research in this area is pivotal for advancing technologies that harness reliable, affordable, and environmentally friendly energy. Insights into the synergy between covalent and non-covalent interactions at solid-liquid interfaces pave the way for designing efficient catalysts and enhancing the performance of devices like electrolysers and fuel cells. This research is instrumental in propelling innovations for water-based energy conversion and storage systems, contributing to sustainable energy solutions (Stamenkovic, Strmcnik, Lopes, & Markovic, 2016).

Applications in Hydrogen Production Technologies

The compound's utility is also evident in hydrogen production, specifically within microbial electrolysis cells (MECs). MECs represent a promising approach for energy harvesting from wastewater, and the kinetic barriers toward proton reduction necessitate the use of catalysts like Ni(OH)2 films, derived from this compound related compounds, to drive hydrogen formation efficiently. Such research is essential for developing cost-effective alternatives to conventional catalysts and enhancing the rates of hydrogen production, thereby contributing to sustainable and renewable energy sources (Qin et al., 2016).

Properties

IUPAC Name

(2R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTSMSCPUUWYDX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.